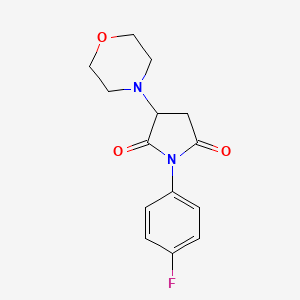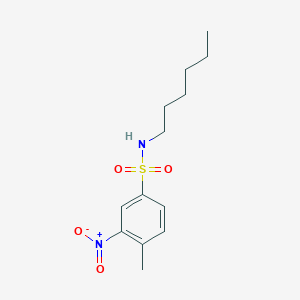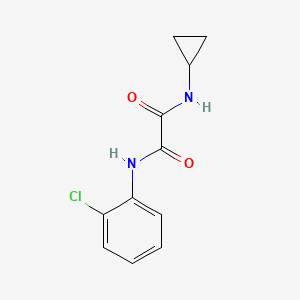
1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as FMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPD belongs to the class of pyrrolidinedione derivatives, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione may exert its biological effects by acting as a GABA receptor agonist, which can lead to increased inhibitory neurotransmission in the brain. 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione include its ability to reduce seizure activity, decrease inflammation, and inhibit tumor growth. 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been found to improve cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively target GABA receptors, which can lead to increased inhibitory neurotransmission in the brain. 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been found to have a relatively low toxicity profile, making it a safer alternative to other compounds with similar biological activities. However, one of the limitations of using 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of research could focus on the development of more efficient synthesis methods for 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, which could increase its availability for use in therapeutic applications. Another area of research could focus on the development of novel 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione derivatives with improved biological activities. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, which could lead to the development of more targeted therapeutic interventions.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of morpholine and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione obtained through this method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been found to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Some of the potential applications of 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione include its use as an anticonvulsant, anti-inflammatory, and anti-tumor agent. 1-(4-fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been found to possess neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDPIQOLBVTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)

![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)
![N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(cyclopropylmethyl)benzamide](/img/structure/B4972787.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B4972788.png)